3-甲基戊二酰亚胺

描述

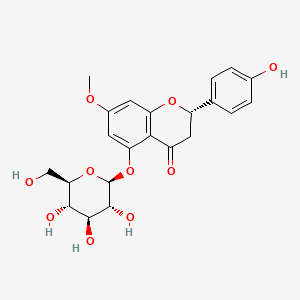

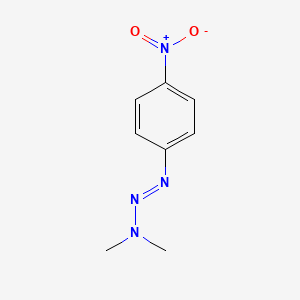

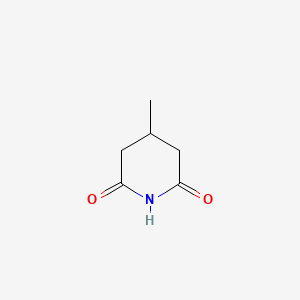

3-Methylglutarimide is a chemical compound with the molecular formula C6H9NO2 . It is a white crystalline solid .

Synthesis Analysis

The synthesis of 3-Methylglutarimide involves several steps. The process includes the reaction of organic amides/imides with strong reducing agents . There are 7 known synthetic routes for 3-Methylglutarimide .

Molecular Structure Analysis

The molecular structure of 3-Methylglutarimide is characterized by the presence of a glutarimide group. The molecular weight of 3-Methylglutarimide is 127.14 g/mol . The InChI string representation of its structure is InChI=1S/C6H9NO2/c1-4-2-5 (8)7-6 (9)3-4/h4H,2-3H2,1H3, (H,7,8,9) .

Chemical Reactions Analysis

3-Methylglutarimide, being an amide, reacts with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .

Physical And Chemical Properties Analysis

3-Methylglutarimide is insoluble in water . It sublimes at 212°F and 200 mm pressure . The computed properties of 3-Methylglutarimide include a molecular weight of 127.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

科学研究应用

Pharmaceutical Research: Antagonists for Neurological Disorders

3-Methylglutarimide has been studied for its potential use in pharmaceuticals, particularly as an antagonist in neurological disorders. It has been mentioned in peer-reviewed papers for its relevance in the development of drugs targeting the AMPA receptor . These receptors are critical in fast synaptic transmission in the central nervous system, and their modulation is a potential therapeutic strategy for treating various neurological conditions.

Material Science: Graphene Transfer

In material science, 3-Methylglutarimide plays a role in the transfer process of graphene, a material known for its exceptional electronic, thermal, and mechanical properties . The compound is used in surface activated bonding, which is a method to transfer graphene layers without damaging their quality. This application is crucial for the integration of two-dimensional materials in electronic devices.

Chemical Synthesis: Intermediate for Complex Molecules

The compound serves as an intermediate in the synthesis of more complex chemical structures. Its presence in various synthetic routes underlines its importance in chemical synthesis, where it can be used to build a wide range of molecules for further research and development .

Analytical Chemistry: Chromatography

In analytical chemistry, particularly chromatography, 3-Methylglutarimide can be utilized as a standard or reference compound. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .

Biomedical Research: Sickle Cell Disease Treatment

4-methylpiperidine-2,6-dione derivatives have been explored for their potential in treating sickle cell disease and β-thalassemia . These derivatives can play a role in reducing certain protein expression levels or inducing fetal hemoglobin, which is beneficial for patients suffering from these genetic blood disorders.

Drug Development: Medicinal Chemistry

Piperidine derivatives, including 3-Methylglutarimide, are significant in medicinal chemistry. They are considered essential building blocks for drug construction due to their versatile framework, which allows for the development of a variety of pharmacologically active compounds .

Life Sciences: Protein Interaction Studies

The compound’s ability to interact with proteins makes it a valuable tool in life sciences research. Scientists can use it to study protein interactions, which are fundamental to understanding biological processes and developing new therapies .

安全和危害

未来方向

There is ongoing research into the potential applications of 3-Methylglutarimide and related compounds. For example, a study has been conducted on the molecular basis of thalidomide embryotoxicity, which is remarkably species-specific . The study suggests that the more energetically favorable and stable heterochiral dimer of thalidomide is an active agent that possesses the structural features of the paired nucleotides of the double-stranded DNA .

作用机制

Target of Action

3-Methylglutarimide, also known as 4-methylpiperidine-2,6-dione, primarily targets the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

3-Methylglutarimide acts as an antagonist on the GABAA receptor Specifically, it suppresses both GABA- and pentobarbitone-evoked whole-cell currents .

属性

IUPAC Name |

4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNZVVDFWNHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179766 | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylglutarimide | |

CAS RN |

25077-26-3 | |

| Record name | 4-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylglutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Ethyl-3-Methylglutarimide (Bemegride) interact with barbiturates in the body?

A: While the exact mechanism is not fully understood, research suggests that Bemegride may act as a competitive antagonist to barbiturates, potentially reversing their depressive effects on the central nervous system. [, ]. More research is needed to fully elucidate the interaction.

Q2: Can you describe the structural characteristics of 3-Ethyl-3-Methylglutarimide?

A: 3-Ethyl-3-Methylglutarimide, also known as Bemegride, has the molecular formula C8H13NO2. While specific spectroscopic data isn't available in the provided research, its structure consists of a glutarimide ring with an ethyl and a methyl group substituted on the same carbon atom. [, ]

Q3: What is known about the influence of structural modifications on the activity of glutarimide derivatives?

A: Studies investigating the Thorpe-Ingold effect in glutarimide derivatives have shown that substitutions on the glutarimide ring can significantly influence reactivity and product distribution in reactions with aryllithiums. For example, 3-methylglutarimide yields predominantly the keto amide form, while 3,3,4,4-tetramethylglutarimide favors the hydroxy lactam form. These findings highlight the importance of steric effects in dictating the reactivity and potential biological activity of glutarimide derivatives. []

Q4: What are the known toxicological effects of Bemegride?

A: While Bemegride has been used to treat barbiturate overdosage, it is also recognized as a potential convulsant, particularly in animals. [] Clinical use requires careful dosage considerations due to the risk of inducing seizures.

Q5: Have any studies investigated the potential environmental impact of 3-Methylglutarimide or its derivatives?

A5: The provided research does not offer information on the environmental impact or degradation pathways of 3-Methylglutarimide or related compounds. This area warrants further investigation to assess potential risks and develop sustainable practices.

Q6: Is there any information on analytical techniques used to characterize and quantify 3-Methylglutarimide?

A: While the provided research doesn't delve into specific analytical techniques, it's likely that chromatographic methods like gas chromatography or high-performance liquid chromatography, possibly coupled with mass spectrometry, could be employed for the analysis of 3-Methylglutarimide and its derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)